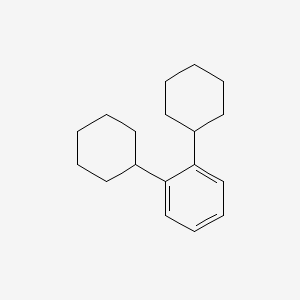
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO3. This compound is characterized by the presence of a chlorine atom, two hydroxymethyl groups, and a methyl group attached to a pyridin-3-ol ring. It is used as a building block in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol typically involves the chlorination of a pyridine derivative followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 2-methyl-3-hydroxypyridine with formaldehyde and hydrochloric acid to introduce the hydroxymethyl groups, followed by chlorination using thionyl chloride or another chlorinating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl groups to methyl groups.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include 6-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (oxidation), 6-chloro-4,5-bis(methyl)-2-methylpyridin-3-ol (reduction), and various substituted derivatives (substitution).
Applications De Recherche Scientifique
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. The hydroxymethyl groups and the chlorine atom play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-hydroxymethyl-2-methylpyridin-3-ol
- 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol
- 6-Chloro-2-methylpyridin-3-ol
Uniqueness
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl groups and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
15741-67-0 |
|---|---|
Formule moléculaire |
C8H10ClNO3 |
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
6-chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C8H10ClNO3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h11-13H,2-3H2,1H3 |
Clé InChI |
CTDLTFLXHNPTCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)Cl)CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


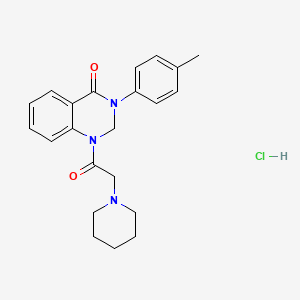
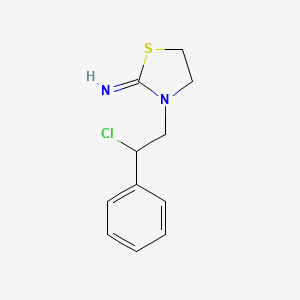
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
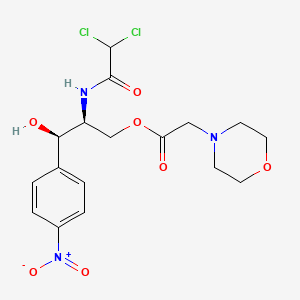

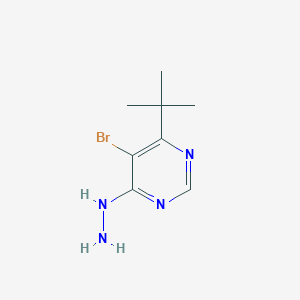
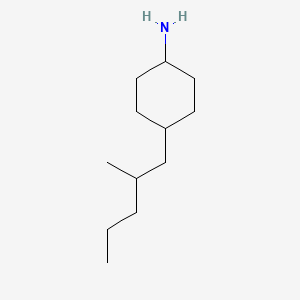
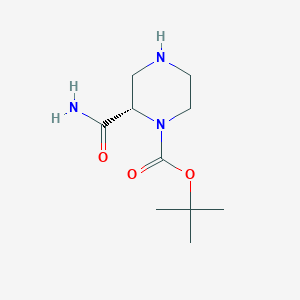
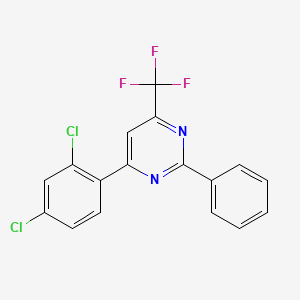

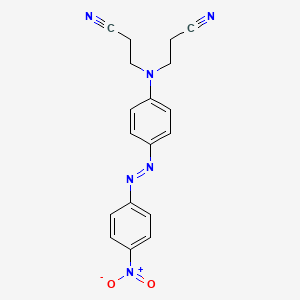

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
